molecular formula C15H11BrN2O3S2 B2872547 N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide CAS No. 896360-02-4

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Cat. No.: B2872547
CAS No.: 896360-02-4
M. Wt: 411.29
InChI Key: SFNWNGMIDMJNKF-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and antimicrobial research. Benzothiazole derivatives are a critically important class of heterocyclic compounds known for their diverse pharmacological activities, which include serving as antifungals, antibacterials, and anticancer agents . This compound is specifically designed for research applications aimed at overcoming antimicrobial resistance. It features a brominated benzothiazole core linked to a methanesulfonyl-substituted benzamide, a structural motif found in compounds investigated as membrane-active agents against fungal pathogens such as Cryptococcus neoformans . The proposed mechanism of action for such hybrids involves disrupting the integrity of the fungal cell wall and membrane, leading to pore formation, irreversible cellular damage, and rapid fungicidal effects, as observed in mechanistic studies using electron microscopy . This product is intended for non-human research applications solely within laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNWNGMIDMJNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Amidation Reaction: The benzothiazole derivative is then reacted with 4-(methylsulfonyl)benzoic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine substituent or the sulfonyl group, leading to debromination or desulfonylation.

    Substitution: The bromine atom can be substituted by various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated or desulfonylated derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-withdrawing groups (bromine and sulfonyl) and the benzothiazole ring, which can participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogous benzothiazole derivatives, focusing on substituent effects, spectroscopic profiles, and physicochemical properties. Key comparisons include:

Structural Analogues

Compound Name Molecular Formula Substituents (Benzothiazole Ring) Benzamide Substituent Molar Mass (g/mol) Key IR Peaks (cm⁻¹)
N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide C₁₅H₁₁BrN₂O₃S₂ 4-Br 4-SO₂CH₃ 419.29 ν(C=O) ~1660–1680; ν(SO₂) ~1150–1170
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide C₁₅H₁₁BrN₂OS 4-Br, 4-CH₃ 4-H (plain benzamide) 347.23 ν(C=O) ~1663–1682; δ(C-Br) ~550–600
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxidanylidene-chromene-3-carboxamide C₂₁H₁₈BrN₂O₄S 6-Br, 3-(CH₂CH₂OCH₃) Chromene-3-carboxamide 498.35 ν(C=O) ~1650–1670; ν(O-H) ~3200–3400
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid C₂₀H₁₇N₅O₂S₂ 2-NH-benzothiazole Thiazole-4-carboxylic acid 447.51 ν(C=O) ~1700–1720; ν(N-H) ~3150–3319

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The methanesulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to methyl or plain benzamide substituents . This increases solubility in polar solvents and may improve binding affinity in biological targets. Bromine Position: Bromine at the 4-position (target compound) vs.

Spectroscopic Differentiation: IR Spectroscopy: The target compound’s IR spectrum shows distinct ν(SO₂) stretches (~1150–1170 cm⁻¹) absent in non-sulfonylated analogues. The absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the absence of thiol tautomerism, unlike triazole derivatives . NMR: The 4-bromo substituent generates characteristic deshielding in ¹H-NMR (aromatic protons near Br) and ¹³C-NMR (C-Br ~105–110 ppm).

Physicochemical Properties :

  • Solubility : The methanesulfonyl group improves aqueous solubility compared to methyl or chromene-carboxamide derivatives.
  • Thermal Stability : Sulfonamides generally exhibit higher thermal stability due to strong C-S and S=O bonds, as evidenced by melting points and thermogravimetric analysis (TGA) data in related compounds .

Synthetic Pathways :

  • The target compound’s synthesis likely involves nucleophilic substitution or amide coupling, similar to hydrazinecarbothioamide derivatives . In contrast, chromene or thiazole-containing analogues require multi-step heterocyclic ring-forming reactions .

Research Implications

  • The methanesulfonyl group may enhance metabolic stability compared to ester or carboxylic acid derivatives.
  • Crystallography : Hydrogen-bonding patterns (e.g., SO₂···H-N interactions) in the target compound’s crystal structure, analyzed via SHELX or ORTEP , could guide co-crystal engineering for improved bioavailability.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The compound is synthesized through a multi-step process involving the bromination of benzothiazole derivatives followed by the introduction of a methanesulfonyl group. The synthesis typically yields a pale orange powder with high purity, as confirmed by HPLC and NMR spectroscopy .

Biological Activity

This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives containing benzothiazole structures have shown efficacy against various bacterial strains, including Xanthomonas oryzae, with some compounds achieving EC50 values as low as 0.5 μg/mL .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

Compound NameTarget BacteriaEC50 (μg/mL)Mechanism of Action
F17Xanthomonas oryzae0.5Inhibition of pathogenic factors
Compound AStaphylococcus aureus1.2Disruption of cell wall synthesis
Compound BEscherichia coli2.5Inhibition of protein synthesis

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, research indicates that benzothiazole derivatives can effectively target TDP-43 protein aggregates associated with amyotrophic lateral sclerosis (ALS), suggesting a dual therapeutic potential for neurodegenerative diseases .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound TestedIC50 (μM)Mechanism of Action
U2OSThis compound5.0Induction of apoptosis
SH-SY5YThis compound6.5Cell cycle arrest

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications to the benzothiazole core significantly enhanced activity against resistant strains .
  • Anticancer Properties : Research on benzothiazole-based compounds indicated their ability to inhibit tumor growth in vivo models of cancer, suggesting that they could serve as lead compounds for future drug development targeting specific cancer types .

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